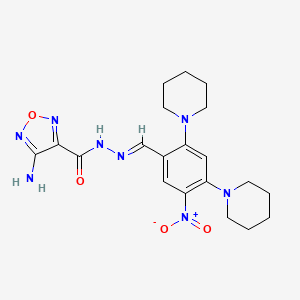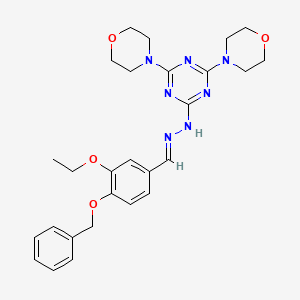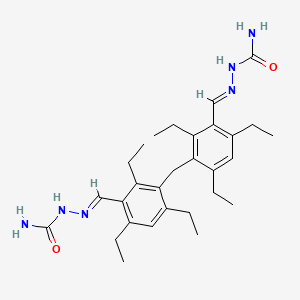![molecular formula C16H13Cl3N2O2 B3864284 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B3864284.png)
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide, also known as CDEA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CDEA is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme InhA.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential applications in various fields. However, this compound also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide, including the development of new synthetic methods and the investigation of its potential applications in other fields. In medicinal chemistry, this compound can be used as a starting point for the synthesis of other compounds with improved anticancer or antitubercular activities. In materials science, this compound can be used as a ligand for the synthesis of new metal complexes with potential applications in nanotechnology and catalysis. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antitubercular, and antifungal activities. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds, such as pyrazoles and pyridines. In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and magnetic materials.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-10(14-7-4-12(18)8-15(14)19)20-21-16(22)9-23-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSJHHDNABGHPL-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B3864208.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2,3-dimethoxybenzylidene)propanohydrazide](/img/structure/B3864230.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B3864240.png)


![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B3864249.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B3864261.png)


![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3864281.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3864300.png)